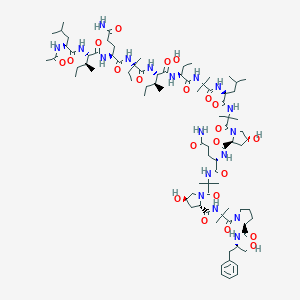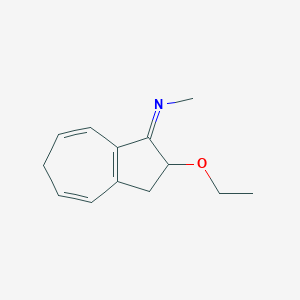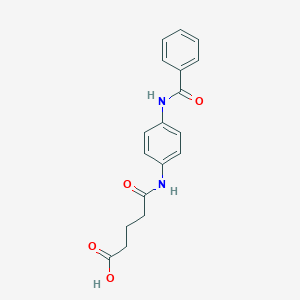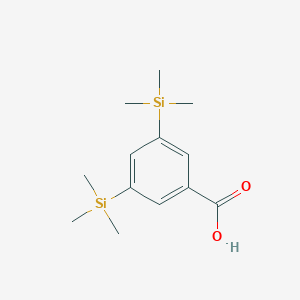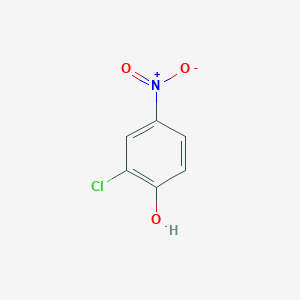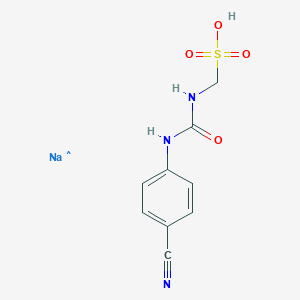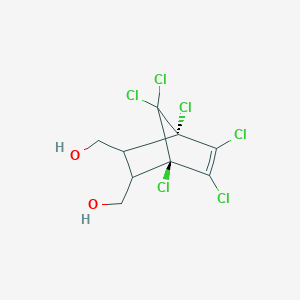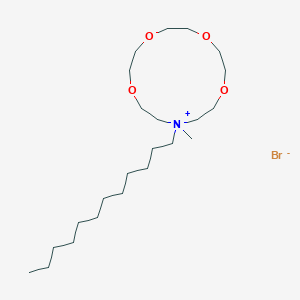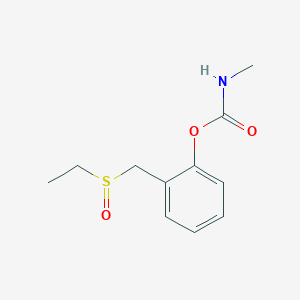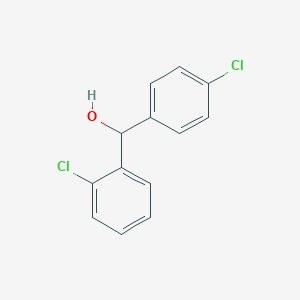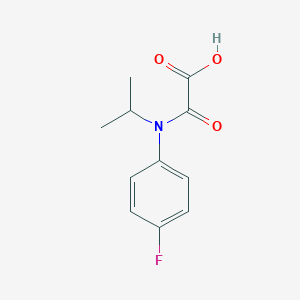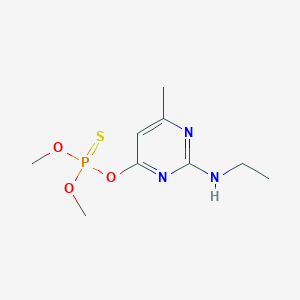
Desethyl pirimiphos-methyl
Vue d'ensemble
Description
Desethyl pirimiphos-methyl is an impurity of Pirimiphos-methyl , a phosphorothioate used as an insecticide . Pirimiphos-methyl is commonly used for mosquito control as well as control of greenhouse crop pests and stored-product insects .
Synthesis Analysis
The synthesis of Pirimiphos-methyl involves several steps, including the addition of O,O-dimethyl thiophosphoryl chloride . Analytical methods for determination of pirimiphos-methyl in the TC and EC are full CIPAC methods . The analytical method for determination of the 5 organophosphorus relevant impurities in the TC and EC, which is based on 31P NMR, has been peer validated .Molecular Structure Analysis
The molecular formula of Desethyl pirimiphos-methyl is C9H16N3O3PS . The structure of Pirimiphos-methyl is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Pirimiphos-methyl undergoes various chemical reactions. The analyte was analysed by GC-TSD with a limit of determination of 0.1 μg/l. The surface water method was GC-MS. The target ion was m/z 290 with qualifier ions m/z 276 and 305 .Applications De Recherche Scientifique
Application 1: Insecticidal Activity in Agriculture
- Summary of the Application : Desethyl pirimiphos-methyl is used in the formulation of nano dusts enhanced with pirimiphos-methyl for controlling Sitophilus oryzae on wheat grain . This application is particularly important in the context of post-harvest storage technology, which plays a crucial role in food security .
- Methods of Application or Experimental Procedures : The insecticidal activity of three new formulations was evaluated using the technique of mixing with grain . These formulations were created by enhancing several inert materials, such as Diatomaceous earth (DE), bentonite, and biochar, with pirimiphos-methyl . The materials were loaded with pirimiphos-methyl (0.5%) and mixed with the grain .
- Results or Outcomes : DE was found to be the most effective material (LC 50 3.198 g/kg), followed by biochar (LC 50 3.709 g/kg), whereas bentonite was the least effective (LC 50 3. 979 g/kg) . The formula of Pirimiphos-methyl with DE reported the highest significant effect compared to the other two formulations, with an LC 50 value of 0.082 g/kg . DE formula had a co-toxicity coefficient value that was 6.46 times greater than pirimiphos-methyl, followed by the biochar formula, which was 1.74 times more effective, and the bentonite formula, which had a 0.69-fold increase in activity .
Application 2: Pesticide Formulation
- Summary of the Application : Desethyl pirimiphos-methyl is used in the formulation of pesticides . These formulations include emulsifiable concentrates, dusts, and formulations for ultra-low volume application . A diluent-free formulation and a smoke generator formulation are also under development .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the type of formulation. For example, dusts and emulsifiable concentrates may be applied directly to crops or storage areas, while ultra-low volume applications may involve the use of specialized equipment .
- Results or Outcomes : The use of these formulations can result in effective pest control, although the specific outcomes will depend on a variety of factors, including the target pest species, the crop or storage area being treated, and the specific formulation used .
Application 3: Toxicological Studies
- Summary of the Application : Desethyl pirimiphos-methyl is used in toxicological studies to assess the potential risks associated with its use as a pesticide .
- Methods of Application or Experimental Procedures : These studies typically involve exposing test organisms (such as laboratory rats) to various concentrations of Desethyl pirimiphos-methyl and observing the effects .
- Results or Outcomes : The results of these studies are used to establish safety guidelines and regulatory limits for the use of Desethyl pirimiphos-methyl. For example, they can help determine acceptable daily intake levels, acceptable operator exposure levels, and acute reference doses .
Application 4: Structural Treatment in Empty Grain Stores
- Summary of the Application : Desethyl pirimiphos-methyl is used for the treatment of structural surfaces in empty grain stores . This application is particularly important in the context of post-harvest storage technology, which plays a crucial role in food security .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures involve treating structural surfaces in empty grain stores at an application rate up to of 4 g pirimiphos-methyl per tonne and 50 g per 100 m², respectively .
- Results or Outcomes : The use of Desethyl pirimiphos-methyl in this context can result in effective pest control, although the specific outcomes will depend on a variety of factors, including the target pest species and the specific formulation used .
Application 5: Residue Analysis in Food of Plant Origin
- Summary of the Application : Desethyl pirimiphos-methyl is used in residue analysis to assess the levels of pesticide residues in food of plant origin . This is important for ensuring food safety and compliance with regulatory standards .
- Methods of Application or Experimental Procedures : These studies typically involve the use of analytical methods to detect and quantify the presence of Desethyl pirimiphos-methyl residues in food samples .
- Results or Outcomes : The results of these studies are used to establish safety guidelines and regulatory limits for the use of Desethyl pirimiphos-methyl. For example, they can help determine acceptable daily intake levels, acceptable operator exposure levels, and acute reference doses .
Safety And Hazards
Propriétés
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJYNECHJIZSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217224 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl pirimiphos-methyl | |
CAS RN |
67018-59-1 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYL PIRIMIPHOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



